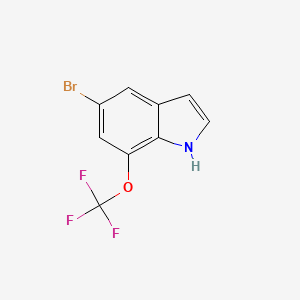

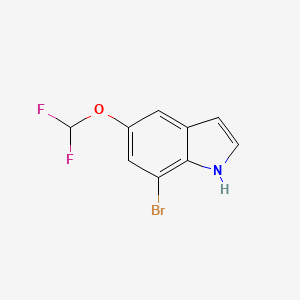

![molecular formula C9H12ClN3 B1407598 [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride CAS No. 1417567-47-5](/img/structure/B1407598.png)

[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride

Vue d'ensemble

Description

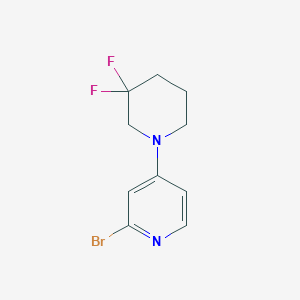

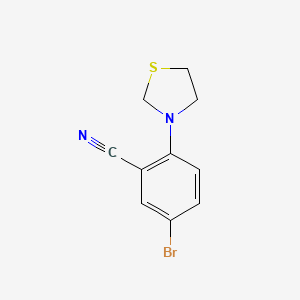

“[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It’s part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves chemical modifications . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in FGFR inhibitory activity .Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine, a core structure in “[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride”, is available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique

Syntheses and Derivative Formation

- [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride, a derivative of 1H-pyrrolo[2,3-b]pyridines, has been investigated for its synthesis and derivative formation capabilities. Various alkyl and aryl substituted derivatives have been prepared through modifications of Madelung- and Fischer-syntheses. These derivatives exhibit the potential to undergo reactions like nitration, nitrosation, bromination, and iodination, primarily at the 3-position, which suggests a range of chemical modifications and applications (Herbert & Wibberley, 1969).

Novel Synthetic Routes

- Research on 1H-pyrrolo[2,3-b]pyridines, closely related to [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride, has led to the development of novel synthetic routes. These routes involve condensation with 1,3-dicarbonyl compounds and their acetals, β-oxo-esters, and diethyl malonate, leading to the efficient synthesis of these compounds (Brodrick & Wibberley, 1975).

Iminium Salt Condensation

- The compound has shown potential in the synthesis of 9-dialkylamino-9H-pyrrolo[1,2-a]indoles via iminium salts. This involves the condensation of secondary amine hydrochlorides with related compounds, followed by intramolecular trapping, demonstrating its utility in complex heterocyclic syntheses (Kobayashi et al., 2006).

Pharmaceutical Intermediate Synthesis

- It has been used in the practical synthesis of key pharmaceutical intermediates, suggesting its importance in drug development and synthesis processes (Wang et al., 2006).

Inhibitors of Gastric Acid Secretion

- Derivatives of 1H-pyrrolo[3,2-b]pyridines, a structurally similar compound, have been investigated for their role as inhibitors of gastric acid secretion, showcasing the potential therapeutic applications of these compounds in medical research (Palmer et al., 2008).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

- Studies on N-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amines, structurally related to the compound, have indicated their effectiveness as inhibitors of the vascular endothelial growth factor receptor-2, which is vital for angiogenesis and cancer research (Ruel et al., 2008).

Mécanisme D'action

- The primary targets of this compound are the fibroblast growth factor receptors (FGFRs) . These receptors belong to a family of tyrosine kinase receptors involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

- The compound inhibits FGFR activation by binding to the receptor, preventing autophosphorylation and downstream signaling .

Target of Action

Mode of Action

Result of Action

Safety and Hazards

Orientations Futures

The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including “[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride”, is ongoing. These compounds are being developed as potential FGFR inhibitors for cancer therapy . The compound with low molecular weight would be an appealing lead compound beneficial to the subsequent optimization .

Propriétés

IUPAC Name |

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c10-4-3-7-6-12-9-8(7)2-1-5-11-9;/h1-2,5-6H,3-4,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWZKEHKMKTKIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2CCN)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.